3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring, along with a carboxylic acid group, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Bromination and Chlorination:
Formation of Isoxazole Ring: The isoxazole ring can be formed through a cyclization reaction involving a nitrile oxide intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group, to form corresponding alcohols, aldehydes, or ketones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can yield corresponding alcohols, aldehydes, or ketones .
Scientific Research Applications
3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: Similar in structure but contains a pyridine ring instead of an isoxazole ring.
(3-Bromo-4-fluorophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
3-(3-Bromo-4-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, combined with the isoxazole ring and carboxylic acid group. This unique combination of functional groups makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C11H7BrClNO3 |
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Molecular Weight |
316.53 g/mol |
IUPAC Name |
3-(3-bromo-4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-8(13)7(12)4-6/h2-4H,1H3,(H,15,16) |
InChI Key |
HQSHPERMWYNWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)Cl)Br)C(=O)O |
Origin of Product |
United States |
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